N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide
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Overview
Description
N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a hydroxy-phenylethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with 2-hydroxy-1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of N-(2-oxo-1-phenylethyl)-4-iodobenzamide.
Reduction: Formation of N-(2-hydroxy-1-phenylethyl)-4-aminobenzamide.
Substitution: Formation of N-(2-hydroxy-1-phenylethyl)-4-azidobenzamide.
Scientific Research Applications
N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The hydroxy and iodine groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-1-phenylethyl)-2,2-dimethylpropanamide
- N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide
- N-(2-hydroxy-1-phenylethyl)-N’-phenylurea
Uniqueness
N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where halogenated compounds are preferred, such as in radiolabeling for imaging studies or in the synthesis of halogenated pharmaceuticals.
Properties
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c16-13-8-6-12(7-9-13)15(19)17-14(10-18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOFQMISTCGMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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